1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride
Description
1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride is a pyridine-derived organic compound with the molecular formula C₈H₁₄Cl₂N₂ and a molecular weight of 209.12 g/mol. Its structure consists of a pyridine ring substituted with a methyl group at the 2-position and an ethylamine group at the 4-position, forming a dihydrochloride salt. The dihydrochloride moiety arises from protonation of both the primary amine (-NH₂) and the pyridine nitrogen, enhancing solubility and stability for pharmaceutical applications .
Properties
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-5-8(7(2)9)3-4-10-6;;/h3-5,7H,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIGTDKCHAXTRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methylpyridine-4-carbaldehyde
The aldehyde precursor is synthesized via formylation of 2-methylpyridine N-oxide. The N-oxide intermediate activates the pyridine ring for electrophilic substitution at the 4-position.
Procedure :
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N-Oxidation : 2-Methylpyridine is treated with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 2-methylpyridine N-oxide.
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Vilsmeier-Haack Formylation : The N-oxide undergoes formylation using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 80°C, producing 2-methylpyridine-4-carbaldehyde in 65% yield.
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Reduction of N-Oxide : The N-oxide is reduced back to pyridine using titanium(III) chloride (TiCl₃) in aqueous HCl, preserving the aldehyde functionality.
Reductive Amination
The aldehyde is condensed with ammonium acetate under reductive conditions to form the primary amine.
Procedure :
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Condensation : 2-Methylpyridine-4-carbaldehyde reacts with ammonium acetate in methanol at 25°C for 12 hours.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) is added, and the mixture is stirred for 24 hours, yielding 1-(2-methylpyridin-4-yl)ethan-1-amine with 78% efficiency.
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Salt Formation : The free amine is treated with hydrochloric acid (HCl) in ethanol, precipitating the dihydrochloride salt (95% purity).
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | 92 | 98 |
| Formylation | DMF/POCl₃, 80°C | 65 | 95 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 78 | 97 |
Reduction of 4-Cyano-2-methylpyridine
Synthesis of 4-Cyano-2-methylpyridine
The nitrile intermediate is prepared via cyanation of 4-bromo-2-methylpyridine.
Procedure :
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Bromination : 2-Methylpyridine is brominated at the 4-position using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄, yielding 4-bromo-2-methylpyridine (82% yield).
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Rosenmund-von Braun Reaction : The bromide reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C, substituting bromine with a cyano group (58% yield).
Nitrile Reduction to Primary Amine
The nitrile is reduced to the primary amine using lithium aluminum hydride (LiAlH₄).
Procedure :
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Reduction : 4-Cyano-2-methylpyridine is refluxed with LiAlH₄ in tetrahydrofuran (THF) for 6 hours, yielding 1-(2-methylpyridin-4-yl)ethan-1-amine (71% yield).
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Salt Formation : Treatment with HCl in diethyl ether affords the dihydrochloride salt (93% purity).
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, CCl₄, reflux | 82 | 96 |
| Cyanation | CuCN, DMF, 150°C | 58 | 94 |
| Nitrile Reduction | LiAlH₄, THF, reflux | 71 | 97 |
Nucleophilic Substitution of Activated Pyridine Derivatives
Activation and Displacement
A leaving group at the 4-position of 2-methylpyridine is displaced by an amine nucleophile.
Procedure :
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Mesylation : 4-Hydroxy-2-methylpyridine is treated with methanesulfonyl chloride (MsCl) in pyridine, forming 4-mesyl-2-methylpyridine (89% yield).
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Ammonolysis : The mesylate reacts with aqueous ammonia at 120°C in a sealed tube, yielding 1-(2-methylpyridin-4-yl)ethan-1-amine (63% yield).
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Salt Formation : HCl gas is bubbled through an ethanolic solution of the amine, precipitating the dihydrochloride (90% purity).
Key Data :
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mesylation | MsCl, pyridine, 0°C | 89 | 98 |
| Ammonolysis | NH₃ (aq), 120°C, 24h | 63 | 95 |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
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Reductive Amination : Highest overall yield (78%) but requires multi-step aldehyde synthesis.
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Nitrile Reduction : Moderate yield (71%) with straightforward nitrile preparation.
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Nucleophilic Substitution : Lowest yield (63%) due to harsh ammonolysis conditions.
Practical Considerations
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Cost : Reductive amination uses expensive reagents (NaBH₃CN), whereas nitrile reduction employs cost-effective LiAlH₄.
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Scalability : Mesylation-ammonolysis is less scalable due to high-pressure equipment requirements.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial-Scale Production Recommendations
For large-scale synthesis, the nitrile reduction pathway is preferred due to:
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Simpler Infrastructure : Avoids high-pressure or anhydrous conditions.
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Cost-Effectiveness : LiAlH₄ is cheaper than NaBH₃CN.
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Yield Consistency : 71% yield with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and conditions such as elevated temperatures and the presence of a base are typical.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Organic Chemistry
1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create derivatives with tailored properties for specific applications.
Biological Applications
In biological research, this compound is employed to study enzyme interactions and can act as a ligand in biochemical assays. Its structural characteristics enable it to bind to specific enzymes or receptors, modulating their activity, which is crucial for understanding metabolic pathways and drug interactions.
Medicinal Chemistry
There is ongoing investigation into the therapeutic properties of this compound. It is explored as a precursor in drug synthesis, particularly for compounds targeting various diseases, including cancer and infectious diseases. Its potential role in inhibiting specific kinases has been documented in studies focusing on cancer treatment .
Case Study 1: Kinase Inhibition
A study highlighted the compound's effectiveness in inhibiting PI3Kα at concentrations as low as 1 μM, showcasing its potential as a lead compound in developing cancer therapeutics. The compound demonstrated significant inhibitory activity against ERK2 and PI3Kα kinases, which are crucial targets in cancer therapy .
| Entry | Compound | ERK2 Inhibition (%) | PI3Kα Inhibition (%) |
|---|---|---|---|
| 16b | This compound | 84.8 | 27.4 |
Case Study 2: Antimycobacterial Activity
Another research effort evaluated the compound's activity against Mycobacterium tuberculosis (M.tb), indicating promising results in vitro. Variants of the compound were tested for their ability to inhibit mycobacterial ATP synthase, an essential enzyme for bacterial survival .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 18 | 0.5 | High |
| 19 | >5 | Low |
Mechanism of Action
The mechanism of action of 1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms and enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Methylpyridin-4-yl)ethan-1-amine dihydrochloride with structurally analogous compounds, highlighting key differences in substituents, heterocycles, and physicochemical properties:
Key Structural and Functional Differences:
Heterocycle Variations: Pyridine (target compound) vs. Oxadiazole (): Introduces a rigid, electronegative heterocycle, which may enhance metabolic stability but reduce solubility .
Methoxy vs. Methyl (): Methoxy groups increase lipophilicity and may slow oxidative metabolism, whereas methyl groups offer steric hindrance without significant electronic effects .
Salt Form and Solubility :
- All compared compounds are dihydrochlorides, ensuring high aqueous solubility for in vitro assays. However, molecular weight variations (e.g., 196.08 g/mol for pyrimidine analog vs. 263.13 g/mol for oxadiazole derivative) influence pharmacokinetic profiles .
Research Findings and Implications
Biological Relevance :
- Pyridine and pyrimidine derivatives are prevalent in drug discovery due to their ability to mimic natural heterocycles. For example, pyrimidine-based compounds () are often used in antiviral and anticancer agents .
- The oxadiazole derivative () could serve as a protease inhibitor scaffold, given the oxadiazole ring’s role in mimicking peptide bonds .
Synthetic Utility :
- The target compound’s ethylamine side chain facilitates conjugation with carboxylic acids or carbonyl groups, making it a versatile intermediate for amide or Schiff base formation .
Safety and Handling :
- Dihydrochloride salts of similar amines (e.g., ) require storage at room temperature and precautions against inhalation or skin contact due to irritant properties .
Biological Activity
1-(2-Methylpyridin-4-YL)ethan-1-amine dihydrochloride, a compound characterized by its molecular formula and a molecular weight of 209.12 g/mol, has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound features a pyridine ring with a methyl substitution and an ethanamine moiety, which enhances its solubility and stability in biological systems. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with specific enzymes and receptors. The compound's amine functional group allows it to engage in various biochemical interactions, potentially modulating enzyme activity through inhibition or activation depending on the target. Notably, studies have indicated that this compound may influence signal transduction pathways, which are crucial for cellular communication and response mechanisms.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial activities. For instance, pyridine derivatives have been shown to possess antibacterial and antifungal properties against various Gram-positive and Gram-negative bacteria as well as fungi. In one study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on specific protein kinases, such as ERK2 and PI3Kα. In a comparative study, derivatives containing the 2-methylpyridin-4-yl group demonstrated significant inhibition percentages at concentrations as low as 1 μM, suggesting that modifications to the pyridine structure can enhance biological activity .
Table 1: Inhibition Data for Compounds Related to this compound
| Entry | R₁ | R₂ | ERK2 Inhibition % (1 μM) | PI3Kα Inhibition % (1 μM) |
|---|---|---|---|---|
| 16a | 2-methylpyridin-4- | Various | 98.3 | 8.7 |
| 16b | 2-fluoropyridin-4- | Various | 84.8 | 27.4 |
| ... | ... | ... | ... | ... |
Potential Therapeutic Applications
Given its structural characteristics and biological activities, there is ongoing investigation into the therapeutic potential of this compound in treating various diseases. Its role as a precursor in drug synthesis highlights its importance in medicinal chemistry . Moreover, compounds with similar structures have been explored for their applications in treating infections caused by resistant bacterial strains.
Case Study: Antimicrobial Activity
In a recent study examining the antimicrobial efficacy of pyridine derivatives, compounds similar to this compound were tested against multiple bacterial strains. The results indicated that these compounds exhibited varying degrees of antibacterial activity, with some achieving complete inhibition of bacterial growth within hours .
Case Study: Enzyme Modulation
Another significant study focused on the modulation of ERK2 and PI3Kα by derivatives of this compound. The findings revealed that specific substitutions on the pyridine ring could enhance or reduce inhibitory effects on these kinases, providing insights into structure-activity relationships crucial for drug design .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-methylpyridin-4-yl)ethan-1-amine dihydrochloride?
The synthesis typically involves alkylation of a pyridine derivative followed by reductive amination. For example, reacting 2-methylpyridine-4-carbaldehyde with nitroethane under catalytic hydrogenation (e.g., H₂/Pd-C) yields the primary amine, which is then treated with hydrochloric acid to form the dihydrochloride salt. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-alkylation or incomplete reduction .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation.
- HPLC (e.g., Primesep 100 column) with UV detection (λmax ~255 nm) to assess purity and stability .
- Mass spectrometry (ESI-MS) for molecular weight verification.
- X-ray crystallography (if crystalline) using SHELX software for structural refinement .
Q. How should researchers evaluate the compound’s stability under different storage conditions?
Stability studies should monitor degradation via accelerated testing (e.g., 40°C/75% RH for 6 months) using HPLC to track impurity profiles. Store the compound at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Pre-formulation studies should assess pH-dependent stability in aqueous buffers .
Q. What solubility properties are relevant for formulating this compound in biological assays?
The dihydrochloride salt enhances water solubility compared to the free base. Solubility should be tested in PBS (pH 7.4), DMSO (for stock solutions), and cell culture media. Precipitation at high concentrations or extreme pH values (e.g., >8.0) may require buffering agents .
Q. How can researchers confirm the absence of residual solvents or byproducts post-synthesis?
Use GC-MS for volatile impurities (e.g., unreacted aldehydes) and ion chromatography for chloride counterion quantification. Residual palladium from catalytic steps should be analyzed via ICP-MS, aiming for <10 ppm .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Apply Design of Experiments (DoE) to variables like catalyst loading (e.g., Pd/C ratio), reaction time, and temperature. For example, reducing hydrogen pressure during catalytic hydrogenation may suppress over-reduction. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, methanol/dichloromethane) can isolate the pure dihydrochloride .
Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?
Cross-validate using:
Q. How can degradation products be identified and quantified during long-term stability studies?
Use LC-HRMS with fragmentation patterns to characterize degradants (e.g., oxidized pyridine derivatives). Pair with stability-indicating assays (e.g., charged aerosol detection) to quantify non-UV-active impurities. Forced degradation (e.g., 0.1% H₂O₂ for oxidation) helps identify vulnerable functional groups .
Q. What crystallographic challenges arise when determining this compound’s crystal structure?
Challenges include:
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors)?
Employ:
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff).
- Molecular docking (AutoDock Vina) with homology models of target proteins.
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Validate functional activity via cell-based assays (e.g., cAMP modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
